(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
The compound (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide features a benzimidazole core linked to a phenyl group, which is further connected via an acrylamide bridge to a 5-nitrothiophene moiety. This structure integrates electron-withdrawing (nitro group) and aromatic heterocyclic (thiophene, benzimidazole) components, which are often associated with enhanced biological activity and stability. The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, facilitating interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-18(11-9-13-10-12-19(28-13)24(26)27)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJGAWBQONAZAB-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The compound features a complex structure that includes a benzimidazole moiety and a nitrothiophene group, which are known to contribute to its biological activities. The structural formula can be represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of similar compounds in the benzimidazole class. For instance, derivatives of benzimidazole have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial potential .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
Antifungal Activity
The antifungal activity of compounds containing the benzimidazole structure has also been documented. For example, compounds with similar functional groups exhibited moderate to good antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
| Compound | MIC (µM) | Fungal Strain |
|---|---|---|
| Compound D | 16.69 | C. albicans |
| Compound E | 56.74 | Fusarium oxysporum |
Anticancer Activity
In vitro studies have indicated that compounds with the benzimidazole scaffold can inhibit cancer cell proliferation. Specifically, research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Case Studies
- Study on Antibacterial Properties : A study published in a peer-reviewed journal demonstrated that a series of benzimidazole derivatives, including those structurally related to this compound, displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antifungal Activity Assessment : Another study highlighted the antifungal properties of nitro-substituted benzimidazoles, noting their effectiveness against various fungal strains and suggesting that the nitro group enhances biological activity .
- Anticancer Research : Research focusing on benzimidazole derivatives has illustrated their potential as anticancer agents by inducing cell cycle arrest and apoptosis in human cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Electron-Withdrawing Groups (EWGs)
- Nitro (NO₂) Groups: In para-substituted benzimidazole derivatives, nitro groups significantly enhance potency. For example, compound 24 (), (E)-N-(1H-benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide, showed improved activity due to its extended conjugation and electron-deficient pyridinyl group. Similarly, the 5-nitrothiophene in the target compound likely enhances binding affinity through similar electronic effects.
- Chloro (Cl) and Trifluoromethyl (CF₃) Groups : Dichloro-substituted analogs (e.g., compound 21 in ) demonstrated 14-fold increased potency but reduced cell viability, highlighting a trade-off between efficacy and toxicity.
Electron-Donating Groups (EDGs)
Core Structure Modifications
Benzimidazole-Phenyl-Acrylamide Scaffold
- Tubulin Polymerization Inhibitors: Substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides () exhibited cytotoxic activity in cancer cell lines by disrupting microtubule dynamics.
- Thiophene vs. Phenyl Rings : Replacing phenyl with thiophene (as in the target compound) introduces sulfur-based π-π interactions, which could enhance binding to hydrophobic pockets in enzymes like Pin1 or tubulin.
Physicochemical Properties
Melting Points and Solubility
- Methoxy Derivatives : Compounds 11–13 () showed melting points ranging from 258–283°C, whereas hydroxy-substituted analogs (14–15 ) exceeded 300°C due to intermolecular H-bonding.
- Nitro-Containing Analogs : The nitro group in the target compound may lower solubility compared to methoxy derivatives but improve membrane permeability, a common trait in CNS-active drugs.
Key Research Findings and Data Tables
Table 1: Comparative Analysis of Benzimidazole-Acrylamide Derivatives
Table 2: Impact of Substituents on Therapeutic Potential
| Substituent Type | Example Compounds | Advantages | Limitations |
|---|---|---|---|
| Nitro (NO₂) | Target Compound, 24 | Enhanced potency, stability | Potential cytotoxicity |
| Chloro (Cl) | 21 , 17h | High potency | Reduced cell viability |
| Methoxy (OCH₃) | 11–13 | Moderate solubility | Lower activity |
| Hydroxy (OH) | 14–15 | High thermal stability | Poor bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
